molecular formula C22H24N2OS B2622378 N-cycloheptyl-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide CAS No. 1291837-94-9

N-cycloheptyl-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Cat. No.: B2622378
CAS No.: 1291837-94-9
M. Wt: 364.51
InChI Key: WDDSYJLTHCCTQR-UHFFFAOYSA-N
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Description

N-cycloheptyl-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a thiophene-based carboxamide derivative characterized by a cycloheptyl group at the carboxamide nitrogen, a phenyl substituent at the 4-position, and a 1H-pyrrol-1-yl group at the 3-position of the thiophene ring. The cycloheptyl moiety introduces steric bulk and conformational rigidity, which may influence binding affinity and metabolic stability compared to linear alkyl chains .

Properties

IUPAC Name

N-cycloheptyl-4-phenyl-3-pyrrol-1-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2OS/c25-22(23-18-12-6-1-2-7-13-18)21-20(24-14-8-9-15-24)19(16-26-21)17-10-4-3-5-11-17/h3-5,8-11,14-16,18H,1-2,6-7,12-13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDDSYJLTHCCTQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C2=C(C(=CS2)C3=CC=CC=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid, while reduction may yield an alcohol.

Scientific Research Applications

N-cycloheptyl-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.

    Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.

    Industry: It could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-cycloheptyl-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

Compound Name R Group (Carboxamide) Thiophene Substituents Synthetic Method Key Properties/Implications
Target Compound Cycloheptyl 4-phenyl, 3-(1H-pyrrol-1-yl) Likely acid-catalyzed amidation High lipophilicity, steric hindrance
N-pentyl-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide Pentyl 4-phenyl, 3-(1H-pyrrol-1-yl) Formic acid/H₂SO₄ catalysis Lower rigidity, improved solubility
Methyl 4-(4-amino-1-(...))thiophene-2-carboxylate Methyl ester 5-fluoro-3-(3-fluorophenyl) Suzuki coupling Ester group, fluorinated chromenone

Analysis of Substituents:

  • Carboxamide vs.
  • Cycloheptyl vs.
  • Thiophene Substitutions : The 3-pyrrole and 4-phenyl groups in the target compound create a planar, aromatic system, contrasting with methoxyphenyl derivatives (e.g., 11a–b in ) where electron-donating methoxy groups enhance electronic density but reduce steric bulk .

Research Findings and Data Gaps

  • Structural Data: No crystallographic data for the target compound are provided, though SHELX programs () are widely used for such analyses. Comparative X-ray studies could clarify conformational preferences .
  • Biological Activity : Evidence lacks pharmacological data; inferred properties rely on structural parallels. For instance, fluorinated analogues () show enhanced target affinity due to halogen bonding, a feature absent in the target compound .
  • Solubility and Stability : Predictive models suggest the target compound’s solubility in DMSO > water, aligning with lipophilic carboxamides. Experimental validation is needed.

Biological Activity

N-cycloheptyl-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a complex organic compound with potential biological activity due to its unique structural features. This article explores the biological properties, mechanisms of action, and potential applications of this compound based on available research.

Chemical Structure and Properties

The compound features several key structural elements:

  • Cycloheptyl group : This aliphatic ring may contribute to hydrophobic interactions.
  • Phenyl group : An aromatic system that can enhance electron delocalization.
  • Pyrrole ring : Known for its biological activity, particularly in pharmaceuticals.
  • Thiophene ring : Often associated with various biological activities, including antimicrobial and anticancer effects.

Antiviral Properties

Research indicates that compounds containing pyrrole and thiophene moieties exhibit antiviral activity. For instance, derivatives similar to this compound have shown effectiveness against viruses such as hepatitis C and HIV. A related study highlighted that certain pyrrole derivatives inhibited viral replication by targeting cyclooxygenase enzymes, suggesting a mechanism that could be relevant for this compound as well .

Antibacterial Activity

Compounds with similar structural features have demonstrated significant antibacterial properties. For example, pyrrole benzamide derivatives exhibited minimum inhibitory concentration (MIC) values as low as 3.125 μg/mL against Staphylococcus aureus, indicating strong antibacterial efficacy . The presence of the thiophene ring may enhance these effects through mechanisms involving membrane disruption or interference with bacterial metabolism.

Cytotoxicity and Therapeutic Index

The cytotoxicity of related compounds is often measured using the half-maximal cytotoxic concentration (CC50). A lower CC50 indicates higher toxicity; however, a favorable therapeutic index (TI), defined as the ratio of CC50 to effective concentration (EC50), is desirable for therapeutic applications. For instance, some pyrrole-based compounds have shown TIs exceeding 100, indicating potential for safe therapeutic use .

Study 1: Antiviral Activity

A study investigated the antiviral potential of pyrrole derivatives against hepatitis C virus (HCV). The compound exhibited an EC50 value of 3.98 μM, demonstrating significant antiviral activity with a high therapeutic index . This suggests that this compound may similarly inhibit viral replication.

Study 2: Antibacterial Efficacy

In another investigation focusing on antibacterial properties, pyrrole derivatives were tested against various bacterial strains. Results showed MIC values ranging from 3.12 to 12.5 μg/mL against resistant strains, highlighting the potential of this class of compounds in treating bacterial infections .

Data Summary

Activity EC50/IC50 Values MIC Values Therapeutic Index
Antiviral (HCV)3.98 μM->100
Antibacterial-3.12 - 12.5 μg/mL-
CytotoxicityCC50 values vary->100

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